molecular formula C26H30O4 B14957972 8-hexyl-7-[(3-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

8-hexyl-7-[(3-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B14957972
M. Wt: 406.5 g/mol
InChI Key: HRRVRXAJVQBOMM-UHFFFAOYSA-N
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Description

8-Hexyl-7-[(3-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound with the molecular formula C26H30O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-hexyl-7-[(3-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong bases like sodium hydride or potassium carbonate in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

8-Hexyl-7-[(3-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

8-Hexyl-7-[(3-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 8-hexyl-7-[(3-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 8-hexyl-7-[(3-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is unique due to the presence of the 3-methoxybenzyl group, which can impart distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development .

Properties

Molecular Formula

C26H30O4

Molecular Weight

406.5 g/mol

IUPAC Name

8-hexyl-7-[(3-methoxyphenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C26H30O4/c1-3-4-5-6-10-19-15-23-21-12-8-13-22(21)26(27)30-25(23)16-24(19)29-17-18-9-7-11-20(14-18)28-2/h7,9,11,14-16H,3-6,8,10,12-13,17H2,1-2H3

InChI Key

HRRVRXAJVQBOMM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC2=C(C=C1OCC3=CC(=CC=C3)OC)OC(=O)C4=C2CCC4

Origin of Product

United States

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